molecular formula C16H18N2OS B4806732 2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl thiocyanate

2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl thiocyanate

Cat. No.: B4806732
M. Wt: 286.4 g/mol
InChI Key: REOHCBPHRMQRDB-UHFFFAOYSA-N
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Description

2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl thiocyanate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a thiocyanate group, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl thiocyanate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Tetramethyl Groups: The tetramethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the Thiocyanate Group: The thiocyanate group can be introduced by reacting the quinoline derivative with thiocyanate salts under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl thiocyanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing groups.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, primary and secondary amines, alcohols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Amines, ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl thiocyanate depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2-(quinolin-1(2H)-yl)ethyl thiocyanate: Lacks the tetramethyl groups, which may affect its reactivity and biological activity.

    2-oxo-2-(2,4-dimethylquinolin-1(2H)-yl)ethyl thiocyanate: Contains fewer methyl groups, potentially altering its chemical properties.

    2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl isothiocyanate: Isothiocyanate group instead of thiocyanate, leading to different reactivity.

Uniqueness

2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl thiocyanate is unique due to the presence of both the tetramethylquinoline core and the thiocyanate group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-oxo-2-(2,2,4,7-tetramethylquinolin-1-yl)ethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-5-6-13-12(2)8-16(3,4)18(14(13)7-11)15(19)9-20-10-17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOHCBPHRMQRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC#N)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl thiocyanate
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2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl thiocyanate
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2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl thiocyanate
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2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl thiocyanate
Reactant of Route 5
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2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl thiocyanate

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